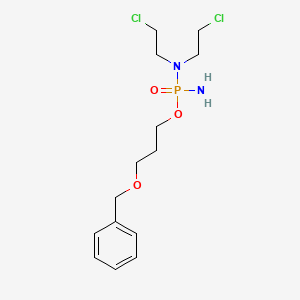

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine

Vue d'ensemble

Description

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is a complex organic compound that features a unique combination of functional groups, including an amino group, a phosphoryl group, and chloroethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-phenylmethoxypropoxy intermediate, which is then reacted with phosphoryl chloride to introduce the phosphoryl group. Subsequent reactions with chloroethylamine and other reagents yield the final compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The phosphoryl group can be reduced to form phosphine derivatives.

Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution of the chloroethyl groups can produce a variety of substituted amines or ethers.

Applications De Recherche Scientifique

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions or active sites of enzymes, while the chloroethyl groups can participate in alkylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other phosphoryl-containing amines and chloroethyl derivatives, such as:

- N-(Amino-(3-methoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine

- N-(Amino-(3-ethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine

Uniqueness

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is unique due to the presence of the phenylmethoxy group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also impart unique physical and chemical properties, making it valuable for specific applications in research and industry.

Activité Biologique

N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is a complex organic compound with potential biological activity. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . It features a phosphoryl group, which is known to enhance biological activity through increased interaction with biological macromolecules.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 485.33 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound is primarily attributed to its interactions with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Cellular Uptake : Its structure allows for effective cellular uptake, enhancing its potential therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines by inducing apoptosis (programmed cell death).

- Neuroprotective Effects : There are indications of neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Study 2: Neuroprotection

In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in conditions like Alzheimer’s disease.

Toxicity and Safety Profile

Despite its promising biological activities, toxicity assessments are crucial. The compound has been classified as having moderate toxicity based on animal studies, with potential side effects including:

- Gastrointestinal Disturbances : Symptoms such as nausea and vomiting were observed.

- Dermatological Reactions : Skin irritation was noted in some cases.

Propriétés

IUPAC Name |

N-[amino(3-phenylmethoxypropoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23Cl2N2O3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVMZODBPKLHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOP(=O)(N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310446 | |

| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55250-96-9 | |

| Record name | NSC227247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.